molecular formula C22H26N6O3S B1658342 N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide CAS No. 6056-32-2

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

Cat. No.: B1658342
CAS No.: 6056-32-2
M. Wt: 454.5
InChI Key: PJTFNPJHYFDXNA-IUVRGIJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is a chemical compound identified by its CAS number 6056-32-2. This compound is utilized in various scientific and industrial applications due to its unique chemical properties. It is known for its stability and reactivity under specific conditions, making it a valuable substance in research and industrial processes.

Preparation Methods

The synthesis of N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of high-purity reactants.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

In industrial production, large-scale synthesis of this compound is achieved through optimized processes that ensure consistency and efficiency. These methods often involve automated systems to control reaction parameters and ensure the quality of the final product.

Chemical Reactions Analysis

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism by which N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

CAS No.

6056-32-2

Molecular Formula

C22H26N6O3S

Molecular Weight

454.5

IUPAC Name

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C22H26N6O3S/c1-16(19-8-5-13-32-19)25-31-14-20(29)23-24-21-17-6-3-4-7-18(17)28(22(21)30)15-27-11-9-26(2)10-12-27/h3-8,13,30H,9-12,14-15H2,1-2H3/b24-23?,25-16+

InChI Key

PJTFNPJHYFDXNA-IUVRGIJGSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCN(CC3)C)O)/C4=CC=CS4

SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCN(CC3)C)O)C4=CC=CS4

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCN(CC3)C)O)C4=CC=CS4

Origin of Product

United States

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